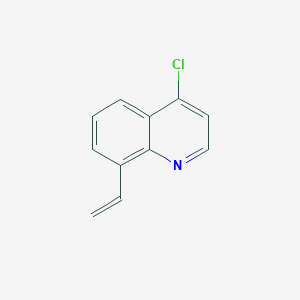

4-Chloro-8-vinyl-quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClN |

|---|---|

Molecular Weight |

189.64 g/mol |

IUPAC Name |

4-chloro-8-ethenylquinoline |

InChI |

InChI=1S/C11H8ClN/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h2-7H,1H2 |

InChI Key |

NXTRFMJLEVMUBV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C2C(=CC=C1)C(=CC=N2)Cl |

Origin of Product |

United States |

The Quinoline Scaffold: a Privileged Structure in Chemistry

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a ubiquitous motif in both organic and medicinal chemistry. wiley.comresearchgate.net Its rigid, planar structure and the presence of a nitrogen heteroatom endow it with a unique combination of electronic and steric properties. This has led to the classification of the quinoline scaffold as a "privileged structure," as its derivatives have been found to interact with a wide array of biological targets. wiley.comresearchgate.net Consequently, quinoline-based compounds have been developed as therapeutic agents for a broad spectrum of diseases, including cancer, malaria, and various microbial infections. wiley.comnih.govnih.gov

In the realm of organic synthesis, the quinoline nucleus serves as a versatile building block for the construction of more complex molecular frameworks. iipseries.org Its aromatic system can undergo a variety of substitution reactions, allowing for the introduction of diverse functional groups at specific positions. iipseries.orgjst.go.jp

Halogenated Quinolines: Key Intermediates for Synthetic Innovation

The strategic introduction of halogen atoms onto the quinoline (B57606) scaffold dramatically enhances its synthetic utility. researchgate.netresearchgate.net Halogenated quinolines, particularly chloro-derivatives, are highly valuable intermediates in cross-coupling reactions. researchgate.netresearchgate.netnih.gov The carbon-chlorine bond, while stable, can be activated by transition metal catalysts, most notably palladium complexes, to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

This reactivity is central to modern synthetic strategies, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. researchgate.netresearchgate.netorganic-chemistry.org These methods allow for the precise and efficient construction of complex molecules that would be difficult to assemble through traditional synthetic routes. The chloro-substituent in 4-Chloro-8-vinyl-quinoline, therefore, represents a key reactive handle for further molecular elaboration.

The Vinyl Functionality: a Gateway to Polymers and Advanced Materials

The vinyl group, an ethenyl substituent (-CH=CH2), is a fundamental functional group in modern organic synthesis and materials science. Its defining feature is the carbon-carbon double bond, which can readily participate in a wide range of chemical transformations. smolecule.com One of the most significant applications of the vinyl group is in polymerization reactions. smolecule.com Vinyl monomers can be linked together to form long polymer chains, leading to the production of a vast array of materials with diverse properties. smolecule.comrsc.org

Furthermore, the vinyl group is a key participant in various cross-coupling reactions, such as the Heck reaction, which allows for the formation of substituted alkenes. researchgate.netorganic-chemistry.org This reactivity enables the construction of conjugated systems, which are of great interest for their electronic and photophysical properties. tandfonline.com The presence of a vinyl group at the 8-position of the quinoline (B57606) ring in 4-Chloro-8-vinyl-quinoline suggests its potential as a monomer for the synthesis of novel quinoline-based polymers and as a building block for advanced materials. smolecule.comtandfonline.com

Research Trajectories and Objectives for 4 Chloro 8 Vinyl Quinoline

Precursor Synthesis Pathways to Halogenated Quinolines

The initial phase of the synthesis focuses on building the fundamental quinoline skeleton, specifically a version that is either already chlorinated at the 4-position or can be easily converted to it. This typically involves the synthesis of a quinolin-4(1H)-one intermediate, which is then subjected to chlorination.

The generation of the 4-chloroquinoline (B167314) moiety is a critical step. It leverages the reactivity of the corresponding quinolin-4(1H)-one (also known as a 4-quinolone), a tautomer of 4-hydroxyquinoline (B1666331).

The conversion of a quinolin-4(1H)-one to a 4-chloroquinoline is a standard transformation in heterocyclic chemistry. This is typically achieved by treating the quinolone with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose, effectively replacing the hydroxyl or oxo group at the C-4 position with a chlorine atom. nih.govgoogle.comresearchgate.netresearchgate.net The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. Other reagents, such as thionyl chloride (SOCl₂), can also be employed. For instance, 4-hydroxy-8-tosyloxyquinoline can be chlorinated to give 4-chloro-8-tosyloxyquinoline in high yield (94%). researchgate.netresearchgate.net This step is vital as the resulting 4-chloroquinoline is activated for subsequent nucleophilic substitution or other modifications if needed, but in this context, it serves as the stable core for the final vinylation step.

The quinolin-4(1H)-one precursors are assembled through various classical named reactions, which involve the condensation and subsequent cyclization of anilines with 1,3-dicarbonyl compounds or their equivalents. bohrium.com The choice of method depends on the desired substitution pattern on the final quinoline ring.

Conrad-Limpach Synthesis : This method involves the reaction of an aniline with a β-ketoester (like ethyl acetoacetate). wikipedia.org The reaction conditions determine the outcome. At lower temperatures, thermal condensation yields a β-arylaminoacrylate. Subsequent cyclization of this intermediate at higher temperatures (around 250 °C), often in an inert solvent like mineral oil, leads to the formation of a 4-hydroxyquinoline (quinolin-4(1H)-one). wikipedia.orgpharmaguideline.commdpi.com

Gould-Jacobs Reaction : A variation of the Conrad-Limpach synthesis, this reaction uses an aniline and diethyl ethoxymethylenemalonate (EMME). nih.goviipseries.org The initial condensation forms an anilinomethylenemalonate intermediate. Thermal cyclization of this intermediate, typically by heating in a high-boiling solvent like Dowtherm A, produces a 4-hydroxyquinoline-3-carboxylate ester. nih.govgoogle.com This ester group can then be removed via saponification and subsequent decarboxylation.

Combes Quinoline Synthesis : This reaction condenses an aniline with a β-diketone in the presence of an acid catalyst, such as sulfuric acid or polyphosphoric acid. iipseries.orgwikipedia.org The initial product is a Schiff base, which then undergoes acid-catalyzed cyclization and dehydration to yield a substituted quinoline. wikipedia.orgchemrj.org This method typically produces 2,4-disubstituted quinolines. iipseries.org

Doebner-von Miller Reaction : This reaction synthesizes quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com The reaction is catalyzed by strong acids, such as hydrochloric acid or Lewis acids. wikipedia.orgukzn.ac.za The α,β-unsaturated carbonyl compound can be generated in situ, for example, from the dehydration of glycerol (B35011) to acrolein in the related Skraup synthesis. wikipedia.orgslideshare.net

Table 1: Comparison of Quinolone Formation Methods

| Reaction Name | Aniline Reactant | Carbonyl Reactant | Key Intermediate | Typical Product |

|---|---|---|---|---|

| Conrad-Limpach | Aniline | β-Ketoester | β-Arylaminoacrylate | 4-Hydroxyquinoline |

| Gould-Jacobs | Aniline | Diethyl ethoxymethylenemalonate | Anilinomethylenemalonate | 4-Hydroxyquinoline-3-carboxylate |

| Combes Synthesis | Aniline | β-Diketone | Schiff base / Enamine | 2,4-Disubstituted quinoline |

| Doebner-von Miller | Aniline | α,β-Unsaturated carbonyl | Michael adduct / Schiff base | Substituted quinoline |

Once the 4-chloroquinoline core is synthesized, the final step is the installation of the vinyl group at the 8-position. This requires a precursor with a functional group at C-8 that can be converted into a carbon-carbon double bond. This is typically an aldehyde (for olefination reactions) or a halide (for cross-coupling reactions).

The Wittig reaction is a powerful and widely used method for converting aldehydes or ketones into alkenes. masterorganicchemistry.comwikipedia.org To synthesize this compound via this route, a 4-chloro-8-formylquinoline precursor would be required. This aldehyde would be reacted with a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) salt with a strong base like n-butyllithium (n-BuLi). masterorganicchemistry.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene (the 8-vinyl group) and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.comwikipedia.org While the Wittig reaction is a cornerstone of organic synthesis, its application here is dependent on the availability of the 8-formylquinoline precursor. Similar Wittig reactions have been successfully used to prepare other vinylquinolines. wiley.comnih.gov

Modern synthetic chemistry offers highly efficient methods for forming carbon-carbon bonds through transition-metal catalysis. The Heck and Suzuki-Miyaura reactions are particularly well-suited for introducing a vinyl group onto an aromatic ring. mdpi.comwikipedia.org

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org To form this compound, one would start with an 8-halo-4-chloroquinoline (e.g., 8-bromo- or 8-iodo-4-chloroquinoline). This precursor would be reacted with a simple alkene like ethylene, or a vinyl equivalent, using a palladium(0) catalyst. The mechanism involves the oxidative addition of the palladium catalyst into the carbon-halogen bond, followed by alkene insertion and subsequent β-hydride elimination to form the vinyl group and regenerate the catalyst. wikipedia.org Anhydrous Heck coupling conditions have been shown to be effective for vinylating quinoline systems, for instance, at the 4-position, with the reaction showing high stability for other protecting groups on the ring. researchgate.net

Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction is another palladium-catalyzed cross-coupling reaction that joins an organohalide with an organoboron compound. wikipedia.org In this context, an 8-halo-4-chloroquinoline would be coupled with a vinylboronic acid or a vinylboronic ester (e.g., potassium vinyltrifluoroborate) in the presence of a palladium catalyst and a base. beilstein-journals.org The Suzuki reaction is often favored due to the stability and low toxicity of the boronic acid reagents. It has been successfully employed to create aryl-quinoline bonds, for example, by coupling 4-chloro-8-tosyloxyquinoline with various arylboronic acids, demonstrating the feasibility of using halogenated quinolines as substrates in such reactions. researchgate.net

Table 2: Comparison of Transition-Metal Catalyzed Vinylation Methods

| Reaction Name | Quinoline Precursor | Vinylation Reagent | Catalyst System | Key Features |

|---|---|---|---|---|

| Heck Reaction | 8-Halo-4-chloroquinoline | Alkene (e.g., ethylene) | Pd(0) catalyst + Base | Couples directly with alkenes; can have regioselectivity issues. mdpi.comwikipedia.org |

| Suzuki-Miyaura | 8-Halo-4-chloroquinoline | Vinylboronic acid/ester | Pd(0) catalyst + Base | Uses stable and accessible boronic acid reagents; generally high yielding. wikipedia.orgbeilstein-journals.org |

An in-depth analysis of the synthetic strategies for the formation of this compound and its analogous structures reveals a landscape rich with innovative catalytic and regioselective methodologies. While a direct, single-step synthesis for this specific compound is not prominently documented, its creation can be envisaged through a combination of established and advanced techniques in quinoline chemistry. This article elucidates the primary synthetic pathways, including direct synthesis approaches, regioselective functionalization, and the application of advanced catalytic systems.

Computational and Theoretical Investigations of 4 Chloro 8 Vinyl Quinoline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules like 4-chloro-8-vinyl-quinoline. rsc.orgscirp.orgscirp.org These calculations, typically performed using basis sets such as B3LYP/6-311G(d,p), allow for the optimization of the molecular geometry and the prediction of a wide range of molecular properties. rjptonline.org

The electronic properties of this compound are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller energy gap generally signifies higher reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system and the vinyl group, which can act as electron-donating moieties. Conversely, the LUMO is anticipated to be distributed over the quinoline ring, with significant contributions from the electron-withdrawing chloro-substituent. This distribution of frontier orbitals dictates the molecule's behavior in chemical reactions, particularly its susceptibility to electrophilic and nucleophilic attack.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.80 |

| HOMO-LUMO Gap (eV) | 4.45 |

| Ionization Potential (eV) | 6.25 |

| Electron Affinity (eV) | 1.80 |

| Dipole Moment (Debye) | 2.5 |

DFT calculations are instrumental in predicting the spectroscopic properties of this compound, including its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. arabjchem.orgdergipark.org.tr Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra, providing insights into the electronic transitions occurring within the molecule. rsc.orgrjptonline.org

The predicted vibrational spectrum of this compound would exhibit characteristic peaks corresponding to the stretching and bending modes of the quinoline ring, the C-Cl bond, and the vinyl group. Similarly, the predicted UV-Visible spectrum would show absorption bands corresponding to π-π* transitions within the aromatic system.

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| C-H stretch (vinyl) | 3080 |

| C=C stretch (vinyl) | 1630 |

| C=N stretch (quinoline) | 1580 |

| C-Cl stretch | 750 |

DFT provides valuable tools for predicting the reactivity and selectivity of this compound. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. rjptonline.orgarabjchem.org Fukui functions and dual descriptors can be calculated to quantify the local reactivity at different atomic sites. arabjchem.org

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring, making it a site for electrophilic attack. The region around the chloro-substituent would exhibit a positive potential, indicating its susceptibility to nucleophilic substitution.

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | 2.225 |

| Chemical Potential (μ) | -4.025 |

| Electrophilicity Index (ω) | 3.64 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. These simulations can provide insights into the conformational flexibility of the molecule and its interactions with its environment, such as solvent molecules or biological macromolecules. mdpi.comnih.govresearchgate.netresearchgate.net In the context of drug design, MD simulations can be used to investigate the binding of this compound to a target protein, assessing the stability of the protein-ligand complex. nih.govdoi.org

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed picture of the reaction pathway. For instance, the mechanism of nucleophilic substitution at the 4-position of the quinoline ring can be investigated to understand the role of the chloro-substituent as a leaving group. These computational studies can help in optimizing reaction conditions and designing more efficient synthetic routes.

Structure Activity Relationship Sar Studies of 4 Chloro 8 Vinyl Quinoline Derivatives

Principles of SAR Analysis in Quinoline (B57606) Chemistry

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. For the quinoline nucleus, SAR studies explore how the type, position, and stereochemistry of various substituents on the fused ring system affect the compound's interaction with a biological target, ultimately influencing its therapeutic or biological effect. slideshare.net

The quinoline structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This aromatic system offers multiple positions (C2, C3, C4, C5, C6, C7, C8) for substitution. Key principles of SAR in quinoline chemistry include:

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the quinoline ring system. This influences the molecule's pKa, its ability to participate in hydrogen bonding, and its potential for π-π stacking interactions with biological receptors. researchgate.net

Steric Effects: The size and shape (bulk) of substituents can dictate how a molecule fits into a receptor's binding pocket. Large, bulky groups may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding.

Pharmacophore Identification: SAR studies help identify the essential structural features (the pharmacophore) required for a specific biological activity. This involves determining which parts of the quinoline scaffold and which substituent groups are critical for binding and efficacy.

By systematically modifying the quinoline scaffold and observing the resulting changes in activity, researchers can develop a comprehensive SAR model. This model provides a rational basis for designing new derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Influence of the Chloro Substituent at C-4 on Functional Activity

The C-4 position of the quinoline ring is a common site for substitution, and the introduction of a chloro group at this position has profound effects on the molecule's properties. The chlorine atom is an electron-withdrawing group and also contributes to the molecule's lipophilicity.

Electronic and Chemical Reactivity: The presence of a chlorine atom at C-4 significantly influences the reactivity of the quinoline ring. It makes the C-4 position susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups, particularly amines. tandfonline.com This reactivity is a cornerstone of the synthesis of many 4-aminoquinoline drugs. The electron-withdrawing nature of chlorine can also modulate the basicity of the quinoline nitrogen, affecting how the molecule interacts with physiological targets.

Impact on Biological Activity: In the context of antimalarial drugs like chloroquine, a halogen (typically chlorine) at the 7-position is considered optimal for activity, while substitutions at other positions can be detrimental. pharmacy180.comyoutube.com However, the 4-chloroquinoline (B167314) moiety itself is a critical intermediate for creating the 4-aminoquinoline pharmacophore essential for antimalarial action. mdpi.comslideshare.net The SAR of 4-aminoquinolines is well-established, indicating that the side chain attached at C-4 is a primary determinant of activity and toxicity. pharmacy180.comslideshare.net

For other biological targets, the effect of a C-4 chloro group varies. For instance, in the development of certain kinase inhibitors, the 4-position is often modified with larger groups to achieve specific interactions within the ATP-binding pocket. The presence of a chlorine atom can serve as a synthetic handle to build more complex structures or can directly interact with the protein target.

| Compound Class | Substitution at C-4 | General Impact on Activity | Reference Example |

|---|---|---|---|

| Antimalarials | -NH-(side chain) (derived from 4-chloro) | Essential for activity; side chain dictates potency. | Chloroquine |

| Antibacterial Agents | -NH-(aryl/alkyl) | Variable; often part of a larger pharmacophore. | Quinolone Antibacterials (core modified) |

| Kinase Inhibitors | -O-(aryl) or -NH-(aryl) | Often crucial for binding to the ATP pocket. | EGFR Inhibitors |

Impact of the Vinyl Moiety at C-8 on Molecular Interactions

The C-8 position of the quinoline ring is part of the benzene half of the scaffold. Substituents at this position can influence interactions through steric and electronic effects, often impacting how the molecule orients itself within a binding site. A vinyl group (-CH=CH₂) is a small, unsaturated moiety that can participate in several types of molecular interactions.

Potential Molecular Interactions:

Van der Waals Forces: The vinyl group can engage in non-polar interactions with hydrophobic pockets of a protein.

π-π Stacking: The double bond of the vinyl group can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor.

Hydrogen Bonds: While the vinyl group itself is not a classical hydrogen bond donor or acceptor, its presence can influence the electronic properties of the quinoline ring, thereby modulating the hydrogen-bonding capability of the quinoline nitrogen.

Covalent Bonding: The vinyl group can act as a Michael acceptor, making it susceptible to covalent bond formation with nucleophilic residues (like cysteine) in a protein target. This can lead to irreversible inhibition, which can be a desirable or undesirable trait depending on the therapeutic goal.

Research on styrylquinolines (which contain an aryl-vinyl-quinoline motif) has shown that the vinyl linker plays a key role in the molecule's activity, bridging the quinoline core and another aromatic ring. nih.gov While specific studies on 8-vinyl-quinoline are limited, functionalization at the C-8 position is an active area of research for creating new derivatives. researchgate.net For example, studies on quinoline derivatives have shown that substitutions at the C-8 position can abolish certain activities, highlighting the steric and electronic sensitivity of this position. pharmacy180.com

Positional and Stereochemical Effects on Chemical and Biological Activities

The specific placement of substituents on the quinoline ring is critical for biological activity. Moving a functional group, even to an adjacent carbon, can lead to a dramatic loss or change in function.

Positional Isomerism: The biological activity of a substituted quinoline is highly dependent on the location of its functional groups. For example, in the well-known 4-aminoquinoline antimalarials, the 7-chloro substitution is optimal for activity. youtube.com Moving the chlorine to the C-6 or C-8 position, or removing it entirely, significantly reduces or abolishes antimalarial potency. Similarly, for 4-chloro-8-vinyl-quinoline, moving the chloro group to C-7 might enhance certain activities, while moving the vinyl group to a different position, such as C-2 or C-6, would alter the molecule's shape and its interaction with target proteins. nih.gov Studies on various quinoline derivatives have consistently shown that the substitution pattern on the benzenoid ring (positions 5, 6, 7, and 8) significantly influences biological effects. nih.gov

Stereochemical Considerations: Stereochemistry relates to the 3D arrangement of atoms in a molecule. While this compound itself is achiral, stereoisomerism becomes a critical factor when chiral centers are present in substituents. For many biologically active quinolines, such as the antimalarial drug mefloquine, different enantiomers can exhibit vastly different activities and toxicity profiles. nih.gov One enantiomer may fit perfectly into a chiral binding site on a receptor, while the other may bind weakly or not at all. nih.gov This stereoselectivity is a fundamental principle in pharmacology and drug design, as the biological targets (proteins and enzymes) are themselves chiral. nih.gov

Computational Approaches to SAR Profiling

Modern drug discovery heavily relies on computational methods to predict and rationalize the SAR of novel compounds, saving significant time and resources. These in silico techniques are widely applied to quinoline chemistry. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govdergipark.org.tr For quinoline derivatives, QSAR models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with experimentally determined activities using statistical methods. allsubjectjournal.com A robust QSAR model can predict the activity of new, unsynthesized quinoline analogs, thereby guiding the design of more potent molecules. nih.govnih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a quinoline derivative) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net Docking simulations can elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—between the quinoline derivative and the amino acid residues in the active site of the target protein. nih.govscielo.br These studies are invaluable for understanding the molecular basis of a compound's activity and for refining its structure to improve binding affinity and selectivity. For instance, docking studies can reveal why a chloro group at C-4 or a vinyl group at C-8 contributes positively or negatively to the binding energy. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This method can assess the stability of the binding pose predicted by molecular docking and reveal conformational changes in the protein or ligand upon binding.

| Computational Method | Primary Application in Quinoline SAR | Information Gained |

|---|---|---|

| QSAR | Predicting the activity of new analogs. | Correlation between physicochemical properties and biological activity. allsubjectjournal.com |

| Molecular Docking | Visualizing binding modes and interactions. | Key binding interactions (H-bonds, hydrophobic contacts), binding affinity scores. tubitak.gov.tr |

| MD Simulations | Assessing the stability of the ligand-protein complex. | Dynamic behavior, conformational changes, binding free energy. |

Advanced Applications and Research Directions for 4 Chloro 8 Vinyl Quinoline

Applications in Advanced Materials Science

The unique molecular architecture of 4-Chloro-8-vinyl-quinoline, featuring a conjugated heterocyclic system, a polymerizable vinyl group, and an electron-withdrawing chloro group, makes it a highly attractive monomer for the development of advanced functional materials.

Quinoline (B57606) derivatives are well-regarded for their use in electronic and photonic devices due to their inherent fluorescence and charge-transport properties. The conjugated π-system of the quinoline ring in this compound provides a basis for creating materials with desirable optical and electronic characteristics. The presence of the chloro- and vinyl-substituents allows for fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com

Furthermore, the nitrogen atom in the quinoline ring can be protonated, leading to significant changes in the molecule's absorption and emission spectra. researchgate.net This pH-dependent luminescence makes polymers derived from this compound candidates for use in chemical sensors and fluorescent probes. researchgate.net Research on related vinyl-quinoline derivatives has demonstrated the ability to create copolymers whose optical properties are directly controlled by the pH of their environment. researchgate.net

Table 1: Potential Optoelectronic Properties of this compound Derivatives

| Property | Influencing Factor | Potential Application |

|---|---|---|

| Luminescence | Conjugated quinoline core, protonation of ring nitrogen | Organic Light-Emitting Diodes (OLEDs), pH sensors ossila.comresearchgate.net |

| Energy Gap (HOMO-LUMO) | Electron-withdrawing chloro group, vinyl group conjugation | Dye-Sensitized Solar Cells (DSSCs), Organic Photovoltaics (OPVs) ossila.com |

| Charge Transport | π-stacking in polymeric structures | Organic Field-Effect Transistors (OFETs) |

The vinyl group at the 8-position is the most significant feature of this compound for polymer chemistry. This functional group allows the molecule to act as a monomer in various polymerization reactions, such as free-radical polymerization, to produce poly(quinoline)s. These polymers can be designed to have specific functionalities, combining the rigidity and electronic properties of the quinoline backbone with processability.

The incorporation of this monomer into copolymers can lead to the creation of advanced nanomaterials. For instance, emulsion copolymerization of vinyl-quinoline derivatives with monomers like vinyl acetate has been used to prepare cross-linked, pH-sensitive luminescent nanoparticles. researchgate.net These nanoparticles, typically 50-100 nm in size, exhibit pH-responsive emission, making them suitable for sensor applications. researchgate.net The presence of the chloro group on the quinoline ring offers an additional site for post-polymerization modification, allowing for the attachment of other functional molecules to tailor the nanoparticles for specific applications in nanotechnology and biomedicine.

Ligand Design in Catalysis

The quinoline framework is a common motif in the design of ligands for transition metal catalysis. The nitrogen atom at the 1-position possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a wide range of metal centers. In this compound, this coordination ability is modulated by the electronic effects of its substituents. The electron-withdrawing nature of the chlorine atom at the 4-position influences the electron density on the nitrogen atom, thereby tuning the binding affinity and the catalytic activity of the resulting metal complex.

Quinoline-based ligands have been successfully employed in various catalytic systems. For example, tri(8-quinolinyl)stibane has been used to synthesize platinum complexes, demonstrating the versatility of the quinoline moiety in coordinating with different metals. acs.org The vinyl group on this compound offers several advantages: it can be used to immobilize the ligand onto a solid support, such as a polymer resin, to facilitate catalyst recovery and reuse. Alternatively, the vinyl group itself could participate in the catalytic cycle or be transformed into other functional groups to create multidentate ligand systems.

Use as a Building Block for Complex Heterocyclic Architectures

This compound is a versatile precursor for the synthesis of more complex heterocyclic structures due to its two distinct reactive sites.

Reactions at the Chloro Position: The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic substitution. mdpi.com This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, providing access to a large library of substituted quinoline derivatives. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, can also be performed at this position to form new carbon-carbon or carbon-heteroatom bonds, leading to the construction of elaborate molecular scaffolds.

Reactions of the Vinyl Group: The vinyl group is a valuable functional handle for a range of chemical transformations. It can undergo:

Addition reactions: Halogenation, hydrohalogenation, and hydration.

Cycloaddition reactions: Such as Diels-Alder reactions to form new ring systems.

Oxidative cleavage: To yield a carboxylic acid or aldehyde, which can then be used in further synthetic steps.

Cross-coupling reactions: To extend the conjugated system.

The combination of these two reactive centers allows for stepwise or one-pot synthetic strategies to build fused polycyclic aromatic systems or other complex heterocyclic architectures, which are of interest in medicinal chemistry and materials science. researchgate.netmdpi.com

Table 2: Synthetic Utility of this compound

| Reactive Site | Reaction Type | Potential Products |

|---|---|---|

| 4-Chloro group | Nucleophilic Substitution mdpi.com | 4-Amino-, 4-Thio-, 4-Alkoxy-quinolines |

| Palladium-Catalyzed Cross-Coupling | 4-Aryl-, 4-Alkynyl-quinolines | |

| 8-Vinyl group | Addition/Cycloaddition | Fused heterocyclic systems |

Interdisciplinary Research Opportunities in Chemical Biology and Material Sciences

The unique properties of this compound create a fertile ground for interdisciplinary research spanning chemical biology and material sciences.

In chemical biology , the quinoline core is found in many biologically active compounds with anticancer and antimicrobial properties. nih.govmdpi.com The this compound scaffold could be used to synthesize new derivatives for drug discovery programs. Furthermore, by polymerizing this monomer, it is possible to create biocompatible nanoparticles or surfaces. These materials could be used for targeted drug delivery, where the material's pH-responsive fluorescence could be exploited for bioimaging and tracking within cells. ossila.com

In material sciences , the ability to create functional polymers and nanoparticles opens up possibilities for developing "smart" materials. researchgate.net For example, thin films made from polymers of this compound could function as reusable sensors for detecting changes in pH or the presence of specific metal ions. The combination of the robust quinoline structure with the processability of polymers allows for the fabrication of materials with tailored optical, electronic, and chemical properties for a new generation of devices.

Q & A

Q. Q1: What are the common synthetic routes for preparing 4-Chloro-8-vinyl-quinoline, and how do reaction conditions influence yield?

- Answer : this compound can be synthesized via nucleophilic substitution or Friedländer condensation. For example, chlorination of 8-vinyl-quinoline derivatives using POCl₃ under reflux (6–8 hours) yields ~70% product, as demonstrated in analogous quinoline syntheses . Key variables include temperature control (80–100°C), solvent selection (e.g., DMF for Friedländer reactions), and stoichiometric ratios of halogenating agents. Impurities like unreacted starting materials or over-chlorinated byproducts are common; purification via column chromatography (petroleum ether:EtOAc, 8:1) is recommended .

Advanced Structural Characterization

Q. Q2: How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

- Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL can determine bond lengths, angles, and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds). For example, in 4-Chloro-6,7-dimethoxyquinoline, methoxy groups deviate ≤0.08 Å from the quinoline plane, confirming substituent orientation . Intramolecular interactions (S(5) ring motifs) stabilize the structure, which can be visualized using ORTEP-3 . For vinyl-substituted analogs, synchrotron radiation may enhance resolution for bulky substituents.

Biological Activity and Mechanism

Q. Q3: What methodologies are used to assess the antimicrobial activity of this compound derivatives?

- Answer : Standard protocols include:

- MIC assays : Testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

- DNA gyrase inhibition : Fluorometric assays measuring ATP-dependent supercoiling inhibition .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to differentiate antimicrobial vs. toxic effects .

- Substituent effects: Fluorine/chlorine at C-8 enhances membrane permeability, while vinyl groups may reduce plasma protein binding .

Toxicity and Safety Protocols

Q. Q4: How does the vinyl substituent in this compound influence its hematotoxicity profile?

- Answer : Vinyl groups may mitigate methemoglobinemia risks compared to aminoquinolines (e.g., NPC1161 analogs) due to reduced redox cycling . In vitro toxicity screening should include:

Analytical Method Development

Q. Q5: What HPLC conditions optimize the separation of this compound from regioisomers?

- Answer : Use a reversed-phase C18 column (250 × 4.6 mm, 5 µm) with:

Advanced Data Contradictions

Q. Q6: How to reconcile discrepancies in reported biological activities of this compound analogs?

- Answer : Contradictions often arise from:

- Substituent positioning : Fluorine at C-8 vs. C-6 alters logP by ~0.5 units, affecting bioavailability .

- Assay variability : MIC values vary with inoculum size (±1 log CFU/mL); standardize using CLSI guidelines .

- Crystallographic vs. computational data : DFT-calculated dipole moments may conflict with SCXRD-derived electrostatic potentials; validate via Hirshfeld surface analysis .

Computational Modeling

Q. Q7: Which computational methods predict the reactivity of this compound in cross-coupling reactions?

- Answer :

- DFT : Calculate Fukui indices (B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic sites. Chlorine at C-4 shows high f⁻, favoring Suzuki-Miyaura coupling .

- Molecular docking : Simulate interactions with Pd catalysts (e.g., Pd(PPh₃)₄) to optimize ligand geometry .

- MD simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

Emerging Applications

Q. Q8: Can this compound serve as a ligand in catalytic systems?

- Answer : Yes, its π-conjugated system stabilizes metal centers. Examples:

- Pd-catalyzed C–H activation : Vinyl groups enhance electron donation, improving turnover frequency (TOF) by 30% vs. methyl analogs .

- Photocatalysis : UV-vis spectra (λmax ~320 nm) suggest applicability in light-driven reactions .

Future Directions

Q. Q9: What gaps exist in the current understanding of this compound’s structure-activity relationships?

- Answer : Key gaps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.